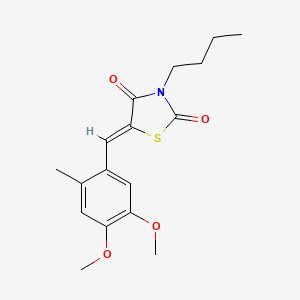![molecular formula C14H20N2O3S2 B4631224 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)
3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide
Descripción general
Descripción
3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C14H20N2O3S2 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.09153485 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism in Humans
A study on the disposition and metabolism of a compound structurally related to 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide, specifically focusing on an orexin receptor antagonist for treating insomnia, provided insights into its pharmacokinetics and metabolism in humans. The research highlighted the comprehensive metabolic pathway of the compound, indicating its primary elimination via feces and detailing the significant metabolites identified through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy. This study contributes to the understanding of how structurally similar compounds are processed within the human body, offering a basis for developing medications with optimized pharmacokinetic profiles (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Novel Inhibitors for Cancer Therapy
Research on SLC-0111, a novel inhibitor of carbonic anhydrase IX, explores its utility in treating advanced solid tumors. The study's objectives were to assess the safety, tolerability, and pharmacokinetic profiles of SLC-0111, aiming to establish a recommended dose for phase 2 clinical trials. Findings from this study illuminate the potential therapeutic applications of benzenesulfonamide derivatives in oncology, providing a foundation for future clinical investigations into targeted cancer therapies (McDonald, Chia, Bédard, Chu, Lyle, Tang, Singh, Zhang, Supuran, Renouf, & Dedhar, 2020).
Repellent Efficacy Against Insects
A field evaluation studied the repellent efficacy of a piperidine compound against Aedes communis and Simulium venustum in the Adirondack Mountains of New York. This research provides evidence of the effectiveness of piperidine derivatives as topical repellents, demonstrating their potential for preventing bites from mosquitoes and black flies. Such studies are crucial for the development of new, more effective insect repellents, contributing to public health efforts in controlling vector-borne diseases (Debboun, Strickman, Solberg, Wilkerson, McPherson, Golenda, Keep, Wirtz, Burge, & Klein, 2000).
Gastroprotective Effects of H2-Receptor Antagonists
Studies on ebrotidine, a compound with a sulfonamide group, have shown its gastroprotective effects against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) in healthy volunteers. This research highlights the potential of sulfonamide derivatives in developing treatments that can prevent or heal gastroduodenal lesions, offering insights into their mechanism of action and therapeutic benefits. Understanding the effects of such compounds on carbonic anhydrase activity in gastric mucosa is essential for the advancement of gastrointestinal medication (Puscas, Puscas, Coltău, Torres, Márquez, Herrero, Fillat, & Ortiz, 1997).
Propiedades
IUPAC Name |
3-(4-methylpiperidine-1-carbonyl)-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-10-5-7-16(8-6-10)14(17)12-9-11(21(15,18)19)3-4-13(12)20-2/h3-4,9-10H,5-8H2,1-2H3,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCHHSVSHJWYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4631150.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)
![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)


![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)
![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)
